1-[(1,3-Thiazol-5-yl)methyl]piperazine
Overview
Description
1-[(1,3-Thiazol-5-yl)methyl]piperazine is a compound that features a thiazole ring attached to a piperazine moiety. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in various fields . Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions, commonly used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 1-[(1,3-Thiazol-5-yl)methyl]piperazine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that many piperazine derivatives interact with various receptors in the body, which could potentially lead to a variety of physiological effects .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
The synthesis of 1-[(1,3-Thiazol-5-yl)methyl]piperazine typically involves the reaction of a thiazole derivative with piperazine. One common method includes the use of thiazole-5-carbaldehyde, which reacts with piperazine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1-[(1,3-Thiazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted thiazoles and piperazines, which can exhibit different biological activities .
Scientific Research Applications
1-[(1,3-Thiazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[(1,3-Thiazol-5-yl)methyl]piperazine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
What sets this compound apart is its unique combination of the thiazole and piperazine rings, which can confer distinct biological activities and chemical properties .
Biological Activity
1-[(1,3-Thiazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. Compounds containing thiazole rings are often associated with diverse pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The compound has the chemical formula and can exist in various salt forms, enhancing its solubility and stability in biological systems. The thiazole moiety contributes to its reactivity and interaction with biological targets.
The exact mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various neurotransmitter receptors, including histamine receptors. This interaction could lead to a range of physiological effects:
- Histamine Receptor Antagonism : Similar compounds have shown affinity for histamine H3 receptors, suggesting potential applications in treating conditions like allergies or neurological disorders.
- Antimicrobial Activity : The thiazole ring is known for its role in antimicrobial properties, which may extend to this compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, a related study highlighted that thiazolone derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) lower than those of standard treatments like ethambutol and pyrazinamide .
Compound | MIC (μM) | Comparison |
---|---|---|
This compound | TBD | TBD |
Ethambutol | 9.78 | Standard |
Pyrazinamide | 101.53 | Standard |
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by its structural similarities to known CNS-active compounds. Research into piperazine derivatives has shown that modifications can significantly enhance their receptor-binding affinity and selectivity .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have indicated that certain derivatives of thiazole-piperazine compounds exhibit low toxicity towards normal cells while retaining efficacy against pathogenic cells . This characteristic is crucial for developing therapeutics with minimal side effects.
Study on Histamine H3 Receptor Antagonism
A study investigated the synthesis and pharmacological evaluation of various thiazole-piperazine derivatives as H3 receptor antagonists. Results indicated that modifications at specific positions on the thiazole ring significantly influenced receptor affinity and activity .
Synthesis and Biological Evaluation
Another research effort focused on synthesizing novel thiazolone-piperazine derivatives with potent antitubercular activity. Among the synthesized compounds, several showed superior activity compared to established drugs, indicating the therapeutic potential of this class .
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFBTDYWKRJXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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